molecular formula C10H11ClFNO B3012102 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide CAS No. 160980-60-9

2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide

Cat. No.: B3012102
CAS No.: 160980-60-9
M. Wt: 215.65
InChI Key: FVMCZMNCHWFXQS-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(4-fluorophenyl)acetamide is a halogenated acetamide derivative characterized by a chloroacetamide backbone substituted with an ethyl group and a 4-fluorophenyl group on the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination ligands. Its structural features—including the electron-withdrawing fluorine atom and the ethyl group—influence its physicochemical properties, reactivity, and biological activity .

Properties

IUPAC Name

2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-2-13(10(14)7-11)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMCZMNCHWFXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors, continuous monitoring of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

The biological relevance of 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide primarily stems from its potential as an anti-cancer agent and its role in proteomics research.

Anti-Cancer Properties

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of N-alkylated acetamides have shown promising activity in inhibiting tumor growth.

Case Study:
A study evaluated the cytotoxicity of several chloroacetamide derivatives, including this compound, against human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent.

Proteomics Research

This compound is utilized in proteomics for labeling proteins due to its reactive chloro group, which can form covalent bonds with amino acid side chains. This property is crucial for studying protein interactions and functions.

Toxicological Considerations

While this compound exhibits potential therapeutic benefits, it also poses certain risks. Toxicological assessments indicate that it can cause skin irritation and serious eye damage upon exposure.

Toxicity Parameter Details
Skin Irritation Causes skin irritation (H315)
Eye Damage Causes serious eye irritation (H319)

Regulatory Status

The compound is registered under various chemical databases and has been subjected to regulatory scrutiny due to its biological activity and potential applications in pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes and molecular properties of 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Cl, N-Et, 4-FPh C₁₀H₁₂ClFNO 231.66 Branched alkyl (ethyl) group enhances lipophilicity; fluorophenyl modulates electronics .
2-Chloro-N-(4-fluorophenyl)acetamide Cl, 4-FPh C₈H₇ClFNO 187.60 Planar structure with intramolecular C–H···O hydrogen bonds; used in heterocycle synthesis .
2-Chloro-N-(4-chlorophenyl)acetamide Cl, 4-ClPh C₈H₇Cl₂NO 204.05 Chlorophenyl increases hydrophobicity; weaker electronegativity vs. fluorine .
2-Bromo-N-(4-fluorophenyl)acetamide Br, 4-FPh C₈H₇BrFNO 232.05 Bromine’s larger atomic radius enhances leaving-group ability in nucleophilic reactions .
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Cl, CF₃, Ph C₉H₇ClF₃NO 237.61 Trifluoromethyl group introduces strong electron-withdrawing effects and metabolic stability .
Key Observations:
  • Substituent Effects: Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound provides greater electronegativity and polarizability compared to chlorophenyl derivatives, influencing binding interactions in biological systems . Alkyl vs.

Physicochemical Properties

  • Solubility and Hydrogen Bonding :
    • The parent compound, 2-chloro-N-(4-fluorophenyl)acetamide, forms intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, promoting crystalline packing . In contrast, the ethyl group in the target compound disrupts such interactions, likely reducing crystallinity and increasing solubility in organic solvents .
  • Thermal Stability :
    • Derivatives with trifluoromethyl groups (e.g., N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide) exhibit higher thermal stability due to the strong C–F bonds and electron-withdrawing effects .
Antimicrobial Screening (Table 2):
Compound Microbial Activity (Zone of Inhibition, mm) Key Functional Groups Reference
This compound 14–18 (Bacteria), 12–15 (Fungi) Ethyl, Fluorophenyl
2-Chloro-N-(4-chlorophenyl)acetamide 12–16 (Bacteria), 10–13 (Fungi) Chlorophenyl
2-Chloro-N-(4-sulfamoylphenyl)acetamide 18–22 (Bacteria), 16–20 (Fungi) Sulfamoyl
Insights:
  • The ethyl and fluorophenyl groups in the target compound confer moderate antimicrobial activity, outperforming chlorophenyl analogs but lagging behind sulfamoyl derivatives. The sulfamoyl group’s hydrogen-bonding capacity likely enhances target binding .

Biological Activity

2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide, with the CAS number 160980-60-9, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C8H7ClFNOC_8H_7ClFNO. Its structure includes a chloro group, an ethyl substituent, and a fluorophenyl moiety, which contribute to its biological properties. The presence of the fluorine atom is particularly significant as it often enhances the lipophilicity and metabolic stability of compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may exhibit:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators .
  • Antimicrobial Activity : The structural features of this compound indicate potential antimicrobial properties. Compounds with similar configurations have been studied for their ability to combat bacterial infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

  • Fluorine Substitution : The incorporation of fluorine in the para position of the phenyl ring has been associated with increased potency in inhibiting serotonin uptake and enhancing anti-inflammatory effects .
  • Chlorine Atom Influence : The presence of the chlorine atom may affect the compound's binding affinity to target proteins, potentially increasing its biological activity compared to non-halogenated analogs .

Biological Activity Data

The following table summarizes significant findings related to the biological activity of this compound and related compounds:

Compound Target Activity IC50 (μM) Reference
This compoundCOX-1InhibitionTBD
Related Compound ACOX-2Inhibition0.04 ± 0.01
Related Compound BBacterial StrainsAntimicrobialTBD
Related Compound CAntidepressant ActivityImprovement in TestsTBD

Case Studies

  • Anti-inflammatory Studies : In a recent study, derivatives of phenylacetamides were tested for their anti-inflammatory properties. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition of COX enzymes, leading to decreased levels of inflammatory markers .
  • Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial potential of various acetamides, including those similar to this compound. The findings suggested promising results against certain bacterial strains, warranting further exploration into its clinical applications .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example:
  • Route 1 : Condensation of 2-chloro-N-(substituted phenyl)acetamides with triazole derivatives, followed by cyclization using POCl₃ .
  • Route 2 : Reaction of diphenylacetyl chloride with substituted anilines in dichloromethane, catalyzed by triethylamine at low temperatures (273 K) .
    Optimization includes controlling temperature (e.g., 273 K to prevent side reactions) and using stoichiometric triethylamine to neutralize HCl byproducts.

Table 1 : Synthesis Conditions Comparison

RouteReagentsSolventCatalystYieldReference
1POCl₃--2-5%
2Diphenylacetyl chlorideCH₂Cl₂Et₃NNot reported

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies C=O (1650–1700 cm⁻¹), C-Cl (550–750 cm⁻¹), and N-H (3300–3500 cm⁻¹) stretches .
  • NMR : ¹H NMR confirms ethyl group protons (δ 1.2–1.5 ppm for CH₃, δ 3.4–3.7 ppm for CH₂) and aromatic protons (δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Resolves intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, critical for understanding packing motifs .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the reactivity and stability of this compound?

  • Methodological Answer : X-ray studies reveal:
  • Intramolecular C–H···O bonds form six-membered rings, stabilizing the acetamide conformation .
  • Intermolecular N–H···O bonds create infinite chains along the crystal lattice, enhancing thermal stability .
    These interactions reduce susceptibility to hydrolysis but may hinder solubility in polar solvents.

Table 2 : Hydrogen Bond Parameters from Crystallography

Bond TypeDistance (Å)Angle (°)Role in StabilityReference
N–H···O2.85–3.10150–170Chain formation
C–H···O2.40–2.60120–140Conformational rigidity

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected peaks in NMR or IR)?

  • Methodological Answer :
  • Cross-validation : Combine ¹³C NMR and DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl moiety .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out impurities .
  • Dynamic NMR : Detect rotameric equilibria in the acetamide group, which may cause splitting in ¹H NMR .

Q. What strategies are effective for studying the environmental impact or degradation pathways of this compound?

  • Methodological Answer :
  • Solid-phase extraction (SPE) : Isolate parent compounds and degradates (e.g., ethanesulfonic acid) using C-18 columns and ethyl acetate/methanol elution .
  • LC-MS/MS : Quantify trace degradates in water or soil matrices .
  • Hydrolysis studies : Expose the compound to acidic/basic conditions (pH 3–10) and monitor cleavage of the chloroacetamide moiety via HPLC .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data on hydrogen bonding patterns?

  • Methodological Answer :
  • Variable-temperature XRD : Assess thermal motion effects on bond distances/angles .
  • Hirshfeld surface analysis : Quantify intermolecular contact contributions (e.g., O···H vs. Cl···H interactions) to identify dominant packing forces .

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